molecular formula C13H11FN2O B8317128 5-(p-Fluorobenzylamino)-pyridine-2-carboxaldehyde

5-(p-Fluorobenzylamino)-pyridine-2-carboxaldehyde

Cat. No. B8317128
M. Wt: 230.24 g/mol
InChI Key: IMBSPURBLUBBMV-UHFFFAOYSA-N
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Patent
US04273779

Procedure details

4.62 g of 5-(p-fluorobenzylamino)-pyridine-2-carboxaldehyde are added in small portions to the cold stirring mixture consisting of 70.4 g of silver nitrate in 150 ml of water and 33.1 g of sodium hydroxide in 150 ml of water. The mixture is stirred 10 minutes after the last of the aldehyde is added and filtered. The filtrate is cooled, acidified with 12 N hydrochloric acid to a pH=4, filtered and the residue washed with water to yield the 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid melting at 197°-200°. The starting material is prepared as follows:
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
70.4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[OH-:18].[Na+]>O.[N+]([O-])([O-])=O.[Ag+]>[F:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:18])=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
FC1=CC=C(CNC=2C=CC(=NC2)C=O)C=C1
Step Two
Name
Quantity
33.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
70.4 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
stirring mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC=2C=CC(=NC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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